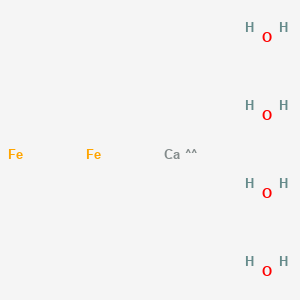silane CAS No. 14629-55-1](/img/structure/B87712.png)
[(4-Fluorobenzyl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Fluorobenzyl)oxy](trimethyl)silane, also known as FBOTMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane derivative that is commonly used as a reagent in organic synthesis. FBOTMS has been found to have various applications in the field of organic chemistry, particularly in the synthesis of complex molecules. In
Wirkmechanismus
The mechanism of action of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the selective introduction of the 4-fluorobenzyl group into various molecules. This group is highly reactive and can undergo a range of chemical reactions, making it a valuable tool in organic synthesis. The introduction of the 4-fluorobenzyl group can also alter the properties of the resulting compound, such as its solubility and bioavailability.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane. However, it is known that the compound is highly reactive and can undergo a range of chemical reactions. It is therefore important to handle [(4-Fluorobenzyl)oxy](trimethyl)silane with care and to follow appropriate safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound.
Zukünftige Richtungen
There are several future directions for research on [(4-Fluorobenzyl)oxy](trimethyl)silane. One area of interest is the development of new synthetic methodologies using [(4-Fluorobenzyl)oxy](trimethyl)silane as a reagent. Another area of interest is the application of [(4-Fluorobenzyl)oxy](trimethyl)silane in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Conclusion:
[(4-Fluorobenzyl)oxy](trimethyl)silane is a valuable tool in organic synthesis, particularly in the synthesis of complex molecules with potential therapeutic applications. Its ability to selectively introduce the 4-fluorobenzyl group into various molecules has made it a valuable tool in the field of organic chemistry. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound. Further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Synthesemethoden
The synthesis of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the reaction of 4-fluorobenzyl alcohol with trimethylsilyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting compound is a clear, colorless liquid that is highly reactive and can be used as a reagent in various organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
[(4-Fluorobenzyl)oxy](trimethyl)silane has been widely used in scientific research as a reagent in organic synthesis. It has been found to be particularly useful in the synthesis of complex molecules such as natural products and pharmaceuticals. One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
14629-55-1 |
|---|---|
Produktname |
[(4-Fluorobenzyl)oxy](trimethyl)silane |
Molekularformel |
C10H15FOSi |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
(4-fluorophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
OXPGFOLSDLKSOT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
Kanonische SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
Synonyme |
p-Fluorobenzyloxytrimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



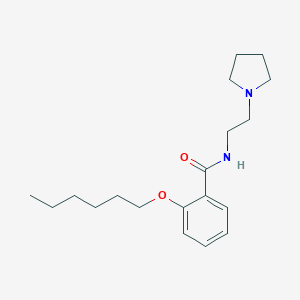

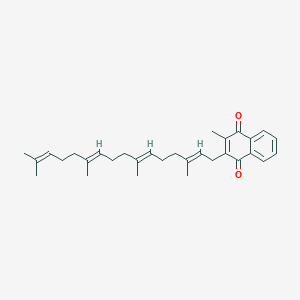
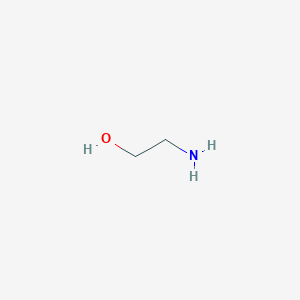
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
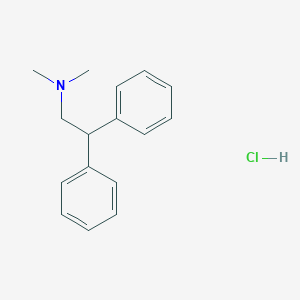
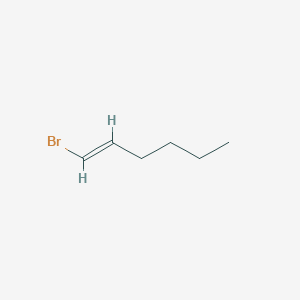


![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
